3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Description
3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound featuring an imidazopyridine core fused with an aniline moiety. The 3-methyl substituent on the imidazopyridine ring introduces steric and electronic modifications that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold's prevalence in drug discovery, particularly in antimicrobial and anticancer agents . Its synthesis typically involves condensation reactions between substituted pyridines and amines, followed by functionalization of the aniline group .
Properties
IUPAC Name |
3-(3-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-14(11-5-4-6-12(15)9-11)16-13-7-2-3-8-17(10)13/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBQAAZAISRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TosOH-Catalyzed Three-Component Condensation
The Groebke-Blackburn-Bienaymé reaction serves as a foundational method for imidazo[1,2-a]pyridine synthesis. Adapted from Method A, this one-pot protocol combines:
-
Pyridin-2-amine derivatives (e.g., 3-aminophenylpyridin-2-amine)
-
Pyridine-2-carbaldehydes (e.g., 3-methylpyridine-2-carbaldehyde)
-
2-Isocyano-2,4,4-trimethylpentane
Reaction conditions involve TosOH (0.2 eq) in methanol at 70°C for 12 hours, achieving cyclization through imine formation and [4+1] cycloaddition. The 3-methyl group originates from the carbaldehyde precursor, while the aniline moiety is introduced via the pyridin-2-amine starting material. Purification by silica gel chromatography typically yields 80–95%.
Iodine-Mediated Cyclization
Method F provides an alternative route using iodine (1.2 eq) and NaOH (10 eq) in aqueous conditions at 110°C. This approach facilitates oxidative cyclization between:
-
1-(Pyridin-2-yl)ethanone
-
3-Aminophenylpyridin-2-amine
The reaction proceeds through enamine intermediate formation, with iodine acting as both oxidant and electrophile. While effective for unsubstituted cores (85% yield for B1), introducing methyl groups requires careful optimization of stoichiometry and temperature.
Functionalization Strategies for 3-Methyl and Aniline Substituents
Post-Synthetic Modification of Preformed Cores
Method H outlines amine coupling to brominated intermediates:
| Parameter | Specification |
|---|---|
| Substrate | 3-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine |
| Amine | 3-Aminophenylboronic acid |
| Catalyst | BrettPhos Pd G3 (0.1 eq) |
| Base | t-BuONa (2.7 eq) |
| Solvent | tert-Amyl alcohol |
| Yield | 46–68% |
This method benefits from excellent functional group tolerance but requires rigorous exclusion of moisture and oxygen.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Profiling
Key 1H NMR signals for intermediates:
-
Imidazo[1,2-a]pyridine protons : δ 8.60 (d, J = 4.0 Hz, H-5), 8.36 (d, J = 6.8 Hz, H-8)
-
3-Methyl group : δ 1.10 (s, 9H, trimethylpentyl), 1.00 (s, 6H) in protected intermediates
-
Aniline NH2 : δ 5.43 (s, 1H, exchangeable)
Final deprotected compounds show simplified aromatic patterns with characteristic aniline proton integration.
Mass Spectrometric Confirmation
-
Intermediate E2 : m/z 353 [M+H]+ (C20H25N4O)
-
Final compound 6 : m/z 342 [M+H]+ (C19H16N3O2)
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| A | 1 | 95 | 96% | High |
| C | 3 | 46 | 95% | Moderate |
| H | 2 | 68 | 98% | Low |
Method A offers superior efficiency but requires specialized isocyanide reagents. Method H provides modularity at the cost of catalyst expense.
Challenges and Optimization Strategies
Regioselectivity in Methyl Group Introduction
Positional control of the 3-methyl group remains problematic in one-pot syntheses. Sequential approaches using:
-
Directed ortho-metalation (DoM) with TMPMgCl·LiCl
-
Suzuki-Miyaura coupling of methyl-substituted boronic esters
show promise but require validation for this substrate class.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with structural similarities to 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various derivatives have shown promising results against multiple cancer cell lines, including leukemia and melanoma. For instance, certain imidazo[1,2-a]pyridine derivatives demonstrated cytotoxicity at concentrations as low as M . The ability to inhibit cancer cell proliferation is attributed to the compound's interaction with cellular signaling pathways that regulate apoptosis.
Synthesis and Reaction Mechanisms
Synthesis via BCl3-Mediated Reactions
Recent advancements in synthetic methodologies have highlighted the use of BCl3 as a catalyst for the formation of C–N bonds in imidazo[1,2-a]pyridines. This method allows for the efficient synthesis of various substituted anilines from imidazo[1,2-a]pyridine precursors . The optimized reaction conditions yielded products with high functional group tolerance and good yields (68–88%) across a range of substrates.
| Substrate | Product Yield (%) |
|---|---|
| Piperidine | 80 |
| Morpholine | 74 |
| Aniline | 86 |
| Propargyl amine | 87 |
| Diethylamine | 82 |
Material Science Applications
Polymer Chemistry
The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These compounds can serve as cross-linking agents or functional monomers that impart specific characteristics to the resulting polymers.
Case Studies
Case Study: Anticancer Activity Evaluation
A comprehensive study evaluated several derivatives of this compound against a panel of cancer cell lines (e.g., KB, SKOV-3). The results indicated that these compounds significantly inhibited cell growth compared to control groups. The most potent derivative achieved an IC50 value of approximately M against SKOV-3 cells .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized imidazo[1,2-a]pyridine derivatives. The study revealed that certain compounds exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds in antibiotic development .
Mechanism of Action
The mechanism by which 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to DNA, proteins, and enzymes, potentially inhibiting or modifying their function. The molecular targets and pathways involved include:
DNA Binding: Intercalation into DNA strands, affecting replication and transcription.
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their catalytic activity.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazopyridine Core
The position and nature of substituents on the imidazopyridine ring significantly alter biological activity and stability. Key analogs include:
- Electronic Effects : Electron-withdrawing groups (e.g., Br, CF3) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
Modifications on the Aniline Ring
Variations in the aniline moiety impact solubility and target affinity:
- Positional Isomerism : The meta-substituted aniline in the target compound may hinder hydrogen bonding compared to para-substituted analogs, affecting receptor interactions .
- Solubility : Hydrochloride salts (e.g., 3-{8-methylimidazo...}aniline hydrochloride) improve aqueous solubility for pharmaceutical formulations .
Biological Activity
3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an aniline moiety. Its molecular formula is , with a molecular weight of approximately 224.26 g/mol. The presence of nitrogen atoms in the ring system contributes to its biological reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound acts as a CDK inhibitor, interfering with cell cycle regulation and potentially leading to apoptosis in cancer cells.
- Interaction with Cytochrome P450 Enzymes : It has been observed to bind with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Studies indicate significant potential for anticancer applications, particularly in targeting specific cancer types through cell cycle modulation .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
- Antiparasitic Effects : It has shown efficacy against parasites such as Trypanosoma cruzi and Leishmania donovani, indicating its potential in treating parasitic infections .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. For instance:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Imidazo[1,2-a]pyridine derivative | Antitumor, antimicrobial |
| 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide | Halogenated derivative | Enhanced reactivity |
| 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Imidazo[1,2-a]pyridine derivative | Varied biological activity |
This table illustrates how different substitutions can alter the pharmacological profile of the compounds.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profiles of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines. For example, it showed a significant reduction in cell viability in breast and colon cancer models through CDK inhibition mechanisms .
- Antimicrobial Activity : A comparative study evaluated the antibacterial effects against multiple strains including Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiparasitic Studies : In a high-throughput screening assay against T. cruzi, the compound was identified as a hit with substantial anti-trypanosomal activity. Further validation confirmed its efficacy in intracellular infection models .
Q & A
Q. What are the standard synthetic routes for 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclocondensation of 3-bromopyridine-2-amine with substituted ketones, followed by functionalization of the aniline group. Key steps include:
- Use of zinc dust and ammonium chloride for reductive cyclization to form the imidazo[1,2-a]pyridine core .
- Optimization of solvent polarity (e.g., acetonitrile for high-temperature reactions) and reaction time (12-24 hours) to minimize side products .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
- ¹H/¹³C-NMR : Confirm regioselectivity of the imidazo[1,2-a]pyridine ring and substitution patterns on the aniline group. For example, aromatic protons appear as doublets in δ 7.2–8.5 ppm .
- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
- LC-MS : Validate molecular weight (223.27 g/mol) and detect impurities using electrospray ionization (ESI+) .
Q. What are the key safety considerations and storage protocols for handling this compound in laboratory settings?
- Hazards : Irritant (H315, H319, H335); avoid inhalation and direct contact .
- Storage : Keep in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties and reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electron density localization on the imidazo[1,2-a]pyridine ring, enabling nucleophilic attack at the C2 position .
- Excited-state intramolecular proton transfer (ESIPT) behavior, where tautomerization stabilizes zwitterionic intermediates .
Q. What strategies are employed to modify the structure for structure-activity relationship (SAR) studies in drug discovery?
Q. What role does this compound play in fluorescence-based sensing applications, and how is the photoinduced electron transfer (PET) mechanism utilized?
Derivatives with amine groups act as fluorophores. Upon phosphorylation (e.g., by diethyl cyanophosphonate), PET inhibition shifts emission from blue (λ = 450 nm) to green (λ = 520 nm), enabling selective detection of chemical warfare agents .
Q. How is radioisotope labeling (e.g., iodine-123) achieved in derivatives of this compound?
Method : Iododestannylation of tributylstannyl precursors using [¹²³I]NaI and H₂O₂ as an oxidizing agent. Key parameters:
Q. What insights have been gained from studying the ESIPT behavior of its derivatives?
ESIPT in 2-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives produces localized zwitterionic tautomers, unlike π-delocalized systems. This affects fluorescence quantum yields (Φ = 0.1–0.4) and enables pH-sensitive probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
